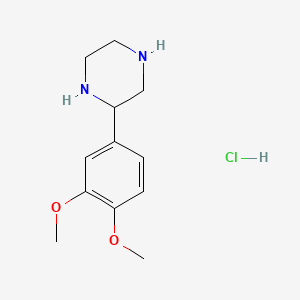

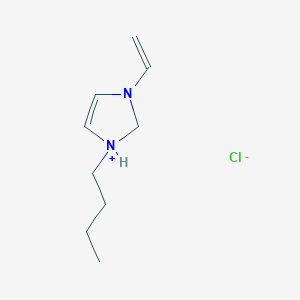

2-(3,4-Dimethoxyphenyl)-piperazine hydrochloride

Overview

Description

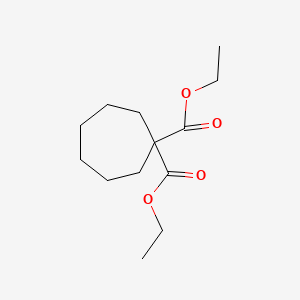

“2-(3,4-Dimethoxyphenyl)-piperazine hydrochloride” is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Synthesis Analysis

One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) was developed .Scientific Research Applications

Drug Metabolism and Disposition

Arylpiperazine derivatives, including those related to 2-(3,4-Dimethoxyphenyl)-piperazine hydrochloride, undergo extensive metabolism, leading to the formation of 1-aryl-piperazines. These metabolites exhibit a variety of serotonin receptor-related effects, although some have affinity for other neurotransmitter receptors. This extensive tissue distribution, including the brain, highlights the importance of understanding these derivatives' metabolic pathways for their clinical application in treating depression, psychosis, or anxiety (Caccia, 2007).

Therapeutic Uses

Piperazine derivatives are crucial in designing drugs for various therapeutic applications. They have been identified in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agent properties. The structural modification of the piperazine nucleus significantly impacts the medicinal potential, demonstrating the versatility and broad potential of piperazine-based molecules in drug discovery (Rathi et al., 2016).

Pharmacological Effects

Piperazine derivatives have shown promise in various pharmacological domains, including anti-mycobacterial activity against Mycobacterium tuberculosis (MTB), indicating their role in developing safer, selective, and cost-effective anti-mycobacterial agents. These derivatives have been pivotal in addressing the challenge posed by multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, highlighting their potential in combating resistant bacterial infections (Girase et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Dimethoxyphenyl)-piperazine hydrochloride is the monoamine oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamines in the brain, including neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

This compound acts as a monoamine oxidase inhibitor . It binds to the active site of the MAO enzyme, preventing it from breaking down monoamines . This results in an increase in the levels of these neurotransmitters in the brain, which can affect mood and behavior .

Biochemical Pathways

The inhibition of the MAO enzyme affects several biochemical pathways. Primarily, it increases the availability of monoamine neurotransmitters, which can enhance synaptic transmission in the brain . This can have various downstream effects, potentially influencing mood, anxiety, and cognitive function .

Result of Action

The primary result of the action of this compound is an increase in the levels of monoamine neurotransmitters in the brain . This can lead to enhanced neurotransmission and potentially influence various neurological and psychological processes .

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-15-11-4-3-9(7-12(11)16-2)10-8-13-5-6-14-10;/h3-4,7,10,13-14H,5-6,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVSLEDOPXKYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNCCN2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65709-40-2 | |

| Record name | Piperazine, 2-(3,4-dimethoxyphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65709-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3277224.png)

![N-(4-nitrophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B3277240.png)

![7-Chlorobenzo[d]isoxazole](/img/structure/B3277248.png)

![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)